molecular formula C25H30D4F2O5 B1164685 Tafluprost-d4

Tafluprost-d4

Numéro de catalogue B1164685
Poids moléculaire: 456.6
Clé InChI: WSNODXPBBALQOF-INPMSDDOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tafluprost-d4 contains four deuterium atoms at the 3/', 3/', 4/', and 4/' positions. It is intended for use as an internal standard for the quantification of tafluprost by GC- or LC-mass spectrometry. A number of 17-phenyl trinor prostaglandin F2α derivatives have been approved for the treatment of glaucoma. Of these, the ones wherein the 13,14-double bond has been hydrogenated retain relatively good potency, but show a significantly reduced incidence of local irritant side effects. Alternatively, it was recently reported that analogs incorporating a 15-deoxy-15,15-difluoro modification also had a favorable ophthalmic activity profile. Tafluprost is a 2-series, 16-phenoxy analog of PGF2α with the 15,15-difluoro substitution. Tafluprost free acid is a very potent FP receptor agonist, with a Ki value of 0.4 nM. The ester prodrug forms of tafluprost are also potent ocular hypotensives in monkeys.

Applications De Recherche Scientifique

Synthesis and Manufacturing

Tafluprost, a prostaglandin F2α analog, is used as an effective ocular hypotensive agent in treating glaucoma and ocular hypertension. A significant advancement in its synthesis was the Julia–Lythgoe olefination, allowing high purity and cost-effective production. This method has been applied in the manufacturing of other prostaglandin analogs such as latanoprost and bimatoprost, highlighting its broad applicability in pharmaceutical synthesis (Krupa, Chodyński, Ostaszewska, Cmoch, & Dams, 2017).

Clinical Efficacy and Safety

Tafluprost has been extensively studied for its efficacy in lowering intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. It's been shown to be as effective as other prostaglandin analogs like latanoprost in reducing IOP. These studies underscore tafluprost's role as a valuable treatment option in glaucoma management (Pantcheva, Seibold, Awadallah, & Kahook, 2011).

Neuroprotective Effects

Research has demonstrated tafluprost's potential neuroprotective effects, particularly in retinal ganglion cells. It has been shown to reduce apoptosis in these cells, which is critical in conditions like glaucoma where neuronal damage is a primary concern (Kanamori, Naka, Fukuda, Nakamura, & Negi, 2009).

Ocular Tissue Distribution

The metabolism and distribution of tafluprost in ocular tissues have been a focus of study, particularly in animal models. These studies provide insights into how tafluprost is metabolized and distributed within the eye, enhancing our understanding of its pharmacokinetics and pharmacodynamics (Fukano & Kawazu, 2011).

Drug Delivery Systems

The development of novel drug delivery systems for tafluprost has been explored to improve therapeutic efficacy and patient compliance. These systems aim for controlled release, potentially offering more consistent therapeutic effects and reduced side effects (Sato, Nakagawa, Omodaka, Asada, Fujii, Masaki, & Nakazawa, 2020).

Propriétés

Nom du produit

Tafluprost-d4

Formule moléculaire

C25H30D4F2O5

Poids moléculaire

456.6

InChI

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i4D2,9D2

Clé InChI

WSNODXPBBALQOF-INPMSDDOSA-N

SMILES

O[C@@H](C[C@@H](O)[C@@H]1/C=C/C(F)(F)COC2=CC=CC=C2)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(OC(C)C)=O

Synonymes

AFP-168-d4

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tafluprost-d4
Reactant of Route 2
Tafluprost-d4
Reactant of Route 3
Reactant of Route 3
Tafluprost-d4
Reactant of Route 4
Tafluprost-d4
Reactant of Route 5
Tafluprost-d4
Reactant of Route 6
Tafluprost-d4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.